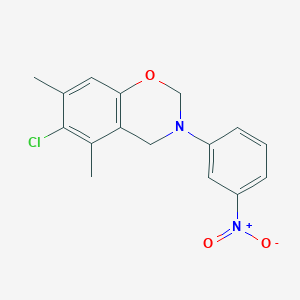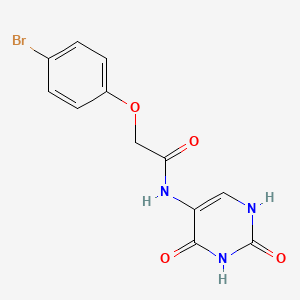
2-(4-bromophenoxy)-N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related acetamide derivatives often involves multi-step processes including alkylation, nitration, and specific reaction conditions to achieve desired yields. For instance, the synthesis of N-[4-(4-Bromobutoxy)-2-nitrophenyl]acetamide showcases a method involving alkylation and nitration steps to achieve high yields under optimized conditions, highlighting the complex nature of synthesizing bromophenoxy acetamide derivatives (Zhang Da-yang, 2004).
Molecular Structure Analysis
The molecular structure of acetamide derivatives, including those with bromophenoxy groups, has been extensively studied using techniques such as thin-layer chromatography, IR, and NMR. These methods confirm the structures of synthesized compounds and reveal interactions between different functional groups within the molecule (Gao Yonghong, 2009).
Chemical Reactions and Properties
Acetamide derivatives exhibit a variety of chemical reactions, including with sulfuryl chloride to introduce chlorophenoxy groups, showcasing the reactive nature of these compounds and their potential for further functionalization (Gao Yonghong, 2009). Additionally, the interaction between bromophenoxy and acetamido groups can significantly affect the chemical properties of the molecule, such as shifts in chemical shifts in NMR spectra (Zhang Da-yang, 2004).
Propiedades
IUPAC Name |
2-(4-bromophenoxy)-N-(2,4-dioxo-1H-pyrimidin-5-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrN3O4/c13-7-1-3-8(4-2-7)20-6-10(17)15-9-5-14-12(19)16-11(9)18/h1-5H,6H2,(H,15,17)(H2,14,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQVVREJOQYJMBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC(=O)NC2=CNC(=O)NC2=O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromophenoxy)-N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(3-bromobenzyl)thio]-N'-{4-[(3-chlorobenzyl)oxy]-3-ethoxybenzylidene}acetohydrazide](/img/structure/B5529384.png)
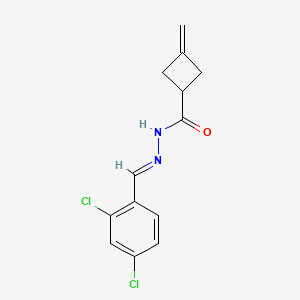
![(3S*,4R*)-4-isopropyl-N,N-dimethyl-1-[(3-methyl-2-thienyl)methyl]pyrrolidin-3-amine](/img/structure/B5529391.png)
![4-[(2,6-dimethyl-4-morpholinyl)sulfonyl]-N-methyl-2-thiophenecarboxamide](/img/structure/B5529396.png)
![N'-[4-(allyloxy)-3-methoxybenzylidene]-2-[(3-bromobenzyl)thio]acetohydrazide](/img/structure/B5529401.png)
![N-[4-(cyanomethyl)phenyl]-2-(4-nitrophenoxy)acetamide](/img/structure/B5529403.png)
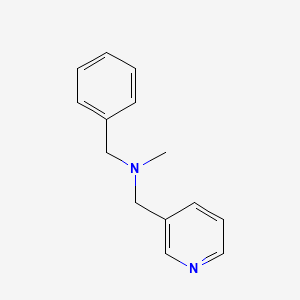

![2-[({(3R*,4R*)-4-(hydroxymethyl)-1-[(4'-methylbiphenyl-3-yl)carbonyl]pyrrolidin-3-yl}methyl)(methyl)amino]ethanol](/img/structure/B5529440.png)
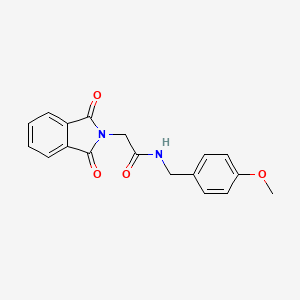
![N-[2-(4-morpholinyl)ethyl]-4-(2-pyrimidinyloxy)benzamide](/img/structure/B5529448.png)

![4-[4-(2-fluorobenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5529463.png)
